4,4'-Dimethylbenzhydrol

Description

Structural and Chemical Context within Benzhydrol Derivatives

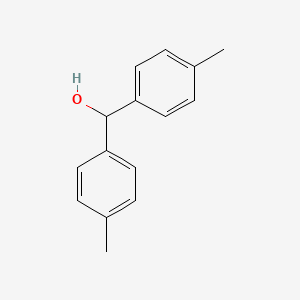

4,4'-Dimethylbenzhydrol, also known as bis(4-methylphenyl)methanol, is a secondary alcohol. Its structure features a central carbon atom bonded to a hydroxyl group and two p-tolyl groups. This specific arrangement places it within the broader class of benzhydrols, which are diarylmethanols. The parent compound, benzhydrol (diphenylmethanol), consists of two unsubstituted phenyl rings attached to a hydroxymethylene group. ontosight.aidrugfuture.com The presence of the methyl groups at the para positions of both phenyl rings in this compound distinguishes it from benzhydrol and other derivatives, influencing its steric and electronic properties.

The methyl groups are electron-donating, which can affect the reactivity of the aromatic rings and the hydroxyl group. This structural feature is key to its specific applications and chemical behavior. For instance, the electron-donating nature of the methyl groups can influence the stability of carbocation intermediates formed during reactions involving the hydroxyl group.

Significance as a Versatile Organic Compound in Research

This compound serves as a valuable building block and intermediate in organic synthesis. chemimpex.com Its utility stems from the reactivity of its hydroxyl group, which can undergo various transformations to create more complex molecules. Researchers utilize this compound in the development of new materials and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

The compound's versatility is further highlighted by its role in different fields of chemistry. In polymer chemistry, it is used in the production of specialty polymers, contributing to materials with enhanced thermal stability and mechanical properties. chemimpex.com In analytical chemistry, it can act as a standard for chromatographic methods. chemimpex.com The ability of this compound to act as a reducing agent and a stabilizer also contributes to its wide range of applications. chemimpex.com

Academic Research Trajectories for this compound

Academic research involving this compound has explored several key areas. One significant trajectory focuses on its use as a precursor in the synthesis of novel compounds. For example, it can be oxidized to form 4,4'-dimethylbenzophenone (B146755), a compound with its own set of applications. chemicalbook.com

Another area of research investigates the photochemical properties of related compounds. Studies on 4,4'-dimethylbenzophenone nanocrystals have examined the kinetics of intermolecular hydrogen atom transfer, a fundamental process in photochemistry. acs.org While this research is on the corresponding ketone, it provides insight into the photochemical reactivity of the carbon skeleton shared with this compound.

Furthermore, research into benzhydrol derivatives, in general, has focused on their potential biological activities. Glycosylated derivatives of benzhydrol have been synthesized and evaluated as potential venous antithrombotic agents. nih.gov This line of inquiry suggests that derivatives of this compound could also be explored for their pharmacological potential.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H16O | chemimpex.comnih.gov |

| Molecular Weight | 212.29 g/mol | chemimpex.com |

| Melting Point | 67-75 °C | chemimpex.comthermofisher.com |

| Appearance | Off-white to white powder or crystals | chemimpex.comthermofisher.com |

| Solubility | Insoluble in water | chemicalbook.comfishersci.ie |

| CAS Number | 885-77-8 | chemimpex.com |

Interactive Data Table: Spectroscopic Data References for this compound

| Spectroscopic Technique | Availability | Source |

| 13C NMR | Available | nih.gov |

| GC-MS | Available | nih.gov |

| FTIR | Available | nih.gov |

| Raman | Available | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYZQSCFKFDECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299377 | |

| Record name | 4,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-77-8 | |

| Record name | 4,4'-Dimethylbenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885-77-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethylbenzhydrol and Its Derivatives

Classical and Modern Synthesis Approaches

The primary routes to 4,4'-Dimethylbenzhydrol involve the reduction of the carbonyl group of 4,4'-dimethylbenzophenone (B146755) or the addition of specific nucleophiles to it.

The reduction of the ketone functional group is the most direct method for synthesizing this compound. This transformation involves the conversion of the carbonyl group (C=O) into a hydroxyl group (-OH).

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the conversion of ketones to secondary alcohols due to its mild nature and high selectivity. zenodo.orgzenodo.org The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695). zenodo.orgyoutube.com The borohydride reagent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of 4,4'-dimethylbenzophenone. youtube.com This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol product, this compound. libretexts.org An excess of the reducing agent is often used to ensure the complete conversion of the starting ketone. zenodo.org

Lithium borohydride (LiBH₄) can also be employed and exhibits similar reactivity to NaBH₄ for ketone reduction. For more challenging reductions, though generally not required for simple ketones, a more potent reducing agent like lithium aluminium hydride (LiAlH₄) can be used, although it requires anhydrous, aprotic solvents and more careful handling. rsc.org

Table 1: Typical Conditions for Sodium Borohydride Reduction of Substituted Benzophenones

| Parameter | Condition | Source |

| Starting Material | 4,4'-Dimethylbenzophenone | nih.gov |

| Reducing Agent | Sodium Borohydride (NaBH₄) | zenodo.orgzenodo.org |

| Solvent | Methanol or Ethanol | youtube.comchemspider.com |

| Temperature | 0°C to Room Temperature | rsc.org |

| Work-up | Addition of water, extraction with organic solvent | youtube.comchemspider.com |

| Typical Yield | >90% | chemspider.com |

Catalytic hydrogenation is another effective method for reducing ketones to alcohols. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com The reaction occurs on the surface of the catalyst, where both the hydrogen molecule and the ketone are adsorbed. youtube.com

A variety of catalysts are effective for the hydrogenation of benzophenones, including Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). epa.gov The reaction is typically carried out in a solvent like 2-propanol or ethanol under controlled pressure and temperature. epa.gov

More recently, advanced catalysts based on non-precious metals like manganese and ruthenium have been developed. tcichemicals.com These modern catalysts can offer higher efficiency and selectivity, sometimes allowing the reaction to proceed under milder conditions, such as atmospheric pressure, when used with specific ligands. tcichemicals.com

Table 2: Catalysts for the Hydrogenation of Benzophenones

| Catalyst | Typical Conditions | Comments | Source |

| Raney Nickel | H₂ (800-2200 kPa), 323-343 K, 2-propanol | Effective and commonly used heterogeneous catalyst. | epa.gov |

| Palladium/Carbon (Pd/C) | H₂ pressure, various solvents | Widely used, versatile catalyst. | epa.gov |

| Manganese Complex | H₂ pressure or hydrogen atom transfer | Modern, non-precious metal catalyst. | tcichemicals.com |

| Ruthenium Complex | H₂ (atmospheric pressure), formic acid salt | Chiral versions can be used for asymmetric hydrogenation. | tcichemicals.com |

Beyond sodium borohydride, other hydride reagents can be utilized. Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄. rsc.org While it readily reduces ketones to alcohols, its high reactivity necessitates the use of anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and a separate hydrolysis step to protonate the resulting alkoxide intermediate. rsc.org Unlike NaBH₄, LiAlH₄ can also reduce other functional groups like carboxylic acids and esters, making it less selective if such groups are present in the molecule. rsc.org

The synthesis of this compound and its derivatives is fundamentally based on the nucleophilic addition reaction to the carbonyl group of 4,4'-dimethylbenzophenone. libretexts.orgmasterorganicchemistry.com The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. libretexts.org This attack breaks the C=O pi bond and forms a tetrahedral intermediate, which is then protonated to yield an alcohol. openstax.org

The reduction reactions discussed previously (Section 2.1.1) are a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). youtube.com

To synthesize derivatives of this compound, other nucleophiles can be used. A prominent example is the use of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). When 4,4'-dimethylbenzophenone is treated with a Grignard reagent, the nucleophilic alkyl or aryl group from the reagent attacks the carbonyl carbon. Subsequent acidic work-up yields a tertiary alcohol, a derivative of this compound where the hydrogen on the central carbon is replaced by the R-group from the organometallic reagent.

Nucleophilic Addition Reactions

Organometallic Reagents to Aromatic Aldehydes or Ketones

A foundational and widely used method for synthesizing benzhydrols involves the reaction of organometallic reagents with aromatic aldehydes or ketones. mt.comuni-muenchen.demmcmodinagar.ac.in The Grignard reaction is a classic example of this approach. adichemistry.comlibretexts.org For the synthesis of this compound, this typically involves the addition of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) to p-tolualdehyde or, more commonly, the addition of an aryl organometallic reagent to 4,4'-dimethylbenzophenone.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic compound on the electrophilic carbonyl carbon of the aldehyde or ketone. mmcmodinagar.ac.inadichemistry.com For instance, reacting phenylmagnesium bromide with 4,4'-dimethylbenzophenone, followed by an aqueous workup, yields the corresponding tertiary alcohol. To specifically obtain this compound, one would react a p-tolyl Grignard reagent with p-tolualdehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly reactive organometallic reagent from being quenched by water. mmcmodinagar.ac.inlibretexts.org

Reaction Scheme:

Preparation of Grignard Reagent: 4-Bromotoluene + Mg → p-Tolylmagnesium bromide

Addition to Aldehyde: p-Tolylmagnesium bromide + p-Tolualdehyde → Intermediate magnesium alkoxide

Hydrolysis: Intermediate magnesium alkoxide + H₂O → this compound + Mg(OH)Br

This method is highly versatile and allows for the synthesis of a wide range of substituted benzhydrols by varying the organometallic reagent and the carbonyl compound.

Triphenylsilylpotassium Addition to 4,4'-Dimethylbenzophenone

An interesting and less conventional synthesis involves the reaction of triphenylsilylpotassium with 4,4'-dimethylbenzophenone. acs.orgacs.org This reaction proceeds via an "abnormal" addition mechanism. Instead of the expected product where the triphenylsilyl group bonds to the carbonyl carbon, the final product upon hydrolysis is a diarylmethoxytriphenylsilane. acs.org This indicates that the triphenylsilyl group has ultimately attached to the oxygen atom of the carbonyl group. acs.org

The proposed mechanism suggests that the triphenylsilylpotassium adds to the carbonyl group to form an intermediate adduct. This adduct then rearranges, likely driven by the high affinity of silicon for oxygen, resulting in the formation of a silicon-oxygen bond. acs.org The infrared spectrum of the product confirms this structure, showing a characteristic band for a Si-O bond and the absence of a hydroxyl group absorption. acs.org Hydrolysis of this diarylmethoxytriphenylsilane product with alcoholic potassium hydroxide (B78521) can then yield this compound and hexaphenyldisiloxane. acs.org

Reaction Summary:

| Reactants | Intermediate Product | Final Product (after hydrolysis) |

|---|

Metal Imidazole (B134444) Catalyzed Electrophilic Addition

The synthesis of benzhydrol derivatives can also be achieved through electrophilic addition reactions catalyzed by metal complexes. researchgate.netresearchgate.net A notable method involves the use of metal-salen type complexes, specifically those incorporating an imidazole moiety, termed "imidozalen" catalysts. researchgate.netresearchgate.net This process facilitates the addition of an aromatic aldehyde to another aromatic hydrocarbon under solvothermal conditions, meaning high temperature and pressure, often in a sealed container like an autoclave. researchgate.netresearchgate.net

In this reaction, the metal-imidozalen complex acts as a catalyst to activate the aromatic aldehyde, which then undergoes an electrophilic addition to an electron-rich aromatic ring, such as that of anisole. researchgate.net This method provides a direct route to constructing the benzhydrol framework from simpler aromatic precursors, yielding the desired products in good yields. researchgate.net The imidazole ring within the catalyst structure is thought to play a key role in promoting the reaction, leveraging its properties as a protonated five-membered ring to facilitate chemical transformations under specific physical conditions. researchgate.netresearchgate.net

Enantioselective Synthesis of Chiral Benzhydrols

The synthesis of specific enantiomers of chiral benzhydrols is of significant importance, particularly for pharmaceutical applications where biological activity is often stereospecific. rroij.comwikipedia.org Enantioselective synthesis aims to produce a single enantiomer in high excess, a process known as asymmetric synthesis. wikipedia.org

Asymmetric Reduction of Unsymmetrical Benzophenones

A primary strategy for producing chiral benzhydrols is the asymmetric reduction of prochiral, unsymmetrical benzophenones. organic-chemistry.orgacs.org This involves using a chiral catalyst to selectively add two hydrogen atoms across the carbonyl group, favoring the formation of one of the two possible enantiomeric alcohol products. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful techniques for this purpose.

In ATH, a hydrogen donor like a formic acid/triethylamine mixture is used, while AH employs molecular hydrogen (H₂). acs.orgacs.org Bifunctional ruthenium catalysts, particularly those with an etherial linkage between 1,2-diphenylethylenediamine (DPEN) and an η⁶-arene ligand, have shown exceptional performance. organic-chemistry.orgacs.orgnih.gov These oxo-tethered catalysts can effectively discriminate between different substituents on the benzophenone (B1666685), achieving excellent enantioselectivity (often >99% ee) for a broad range of substrates, including those with ortho-substituents. organic-chemistry.orgacs.org Similarly, manganese catalysts with imidazole-based chiral PNN tridentate ligands have been developed for the asymmetric hydrogenation of unsymmetrical benzophenones, also achieving outstanding activity and enantioselectivity. acs.orgacs.orgresearchgate.net

Table of Asymmetric Reduction Results:

| Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Oxo-tethered Ru(II) | Ortho-substituted benzophenones | >99% | organic-chemistry.org |

| Oxo-tethered Ru(II) | Non-ortho-substituted benzophenones | >99% | acs.org |

| Mn(I) with PNN Ligand | Electron-donating group substrates | High (>99%) | acs.org |

Chiral Catalysts and Ligand Design (e.g., BINOL-derived phosphoric acids, PNN tridentate ligands)

The success of enantioselective synthesis hinges on the design of the chiral catalyst and its associated ligands. rroij.com These molecules create a chiral environment around the reacting substrate, directing the reaction towards a specific stereochemical outcome.

PNN Tridentate Ligands: Imidazole-based chiral PNN (Phosphine-Nitrogen-Nitrogen) tridentate ligands have been successfully used in manganese-catalyzed asymmetric hydrogenations. acs.orgacs.orgresearchgate.net These ligands can be easily synthesized and modified with different "side arm" groups on the benzo[d]imidazole segment, which allows for fine-tuning of the catalyst's steric properties to optimize enantioselectivity for various substrates. acs.org The imine group within the PNN ligand is considered crucial for achieving high catalytic activity. acs.orgresearchgate.net These tridentate ligands offer a stable chelating mode and create a deep chiral pocket, which enhances selectivity. rsc.org

BINOL-derived Phosphoric Acids (BPAs): Chiral phosphoric acids derived from BINOL (1,1'-bi-2-naphthol) are a prominent class of Brønsted acid organocatalysts. psu.edusigmaaldrich.com They operate through a bifunctional mechanism, where the acidic proton of the phosphate (B84403) group activates an electrophile (like an imine formed in situ) while the basic phosphoryl oxygen interacts with the nucleophile. nih.gov For reactions like transfer hydrogenation, substituents at the 3,3' positions of the BINOL backbone are critical for inducing high enantioselectivity. nih.govresearchgate.net Generally, larger steric bulk at these positions leads to better stereoinduction, although excessively large groups can hinder the reaction. nih.gov The selection of the optimal BPA catalyst often depends on a balance of proximal and remote steric effects. nih.govresearchgate.net

Microwave-assisted Synthesis of Benzhydryl Ethers

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netrroij.com For the synthesis of ethers, including benzhydryl ethers, microwave irradiation offers significant advantages over conventional heating methods, such as dramatically reduced reaction times (from hours to minutes) and often improved yields. tsijournals.comnih.gov

The Williamson ether synthesis, which involves the reaction of an alcohol (like this compound) with an alkyl halide in the presence of a base, can be efficiently performed using microwave heating. tsijournals.com Various protocols have been developed, using different bases (e.g., NaOH, K₂CO₃) and sometimes phase-transfer catalysts, to facilitate the formation of both symmetrical and unsymmetrical ethers. tsijournals.com The rapid, uniform heating provided by microwaves enhances reaction rates and can lead to cleaner reactions with fewer byproducts, making it an attractive "green chemistry" approach. researchgate.nettsijournals.com

Synthesis of Advanced Derivatives and Analogs

The versatile scaffold of this compound has been the subject of various synthetic modifications to generate advanced derivatives and analogs with tailored properties. These modifications primarily focus on the introduction of chirality, alteration of the aromatic rings, and the formation of ether derivatives.

Introduction of Chiral Centers and Stereoisomers

The synthesis of chiral, non-racemic benzhydrols is of significant interest due to their potential applications as chiral auxiliaries, resolving agents, and intermediates in the synthesis of biologically active molecules. The primary methods for introducing chirality into the this compound structure involve the asymmetric reduction of the corresponding prochiral ketone, 4,4'-dimethylbenzophenone, and the resolution of the racemic alcohol.

One prominent method for the enantioselective synthesis of chiral diarylmethanols is the asymmetric transfer hydrogenation of unsymmetrical benzophenones. This has been effectively achieved using bifunctional oxo-tethered Ruthenium (Ru) catalysts derived from 1,2-diphenylethylenediamine (DPEN). organic-chemistry.org This approach offers high enantioselectivity under mild reaction conditions. While not explicitly detailed for 4,4'-dimethylbenzophenone, the method has proven successful for a range of ortho-substituted benzophenones, yielding chiral diarylmethanols with enantiomeric excesses (ee) often exceeding 99%. organic-chemistry.org The high degree of stereocontrol is attributed to the conformational rigidity of the catalyst and a persistent three-point coordination. organic-chemistry.org

Another established strategy for obtaining enantiomerically enriched compounds is the classical resolution of a racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. For instance, racemic acids have been successfully resolved through the formation of diastereomeric salts with chiral amines like (R)- or (S)-1-phenylethylamine. nih.gov This process involves the selective crystallization of one diastereomer, which can then be treated with an acid to liberate the desired enantiomer of the original compound. While this specific example pertains to a different class of molecules, the principle is broadly applicable to the resolution of racemic this compound, provided a suitable chiral resolving agent is employed. nih.gov

Modification of Aryl Rings and Substituents

Modification of the tolyl groups in this compound allows for the synthesis of a diverse range of analogs with potentially altered electronic and steric properties. The tolyl group, a functional group related to toluene, is generally nonpolar and hydrophobic. wikipedia.org Functionalization of this moiety can be achieved through various organic reactions.

A common strategy for activating the tolyl group for further reaction is through the conversion of the methyl group to a more reactive functional group. For example, benzylic bromination can be performed, followed by nucleophilic substitution to introduce a variety of substituents.

Furthermore, post-polymerization modification strategies, although applied to polymeric systems, offer insights into how a core structure can be functionalized. For instance, the modification of a poly(2-vinyl-4,4-dimethyl azlactone) scaffold with various small molecules demonstrates a versatile approach to conjugation. nih.gov This highlights the potential for attaching a wide array of functional groups to a core structure.

More directly, the synthesis of functionalized dimethylphosphinoyl cyclopropanes and cyclobutanes has been achieved through the cyclocondensation of dimethylphosphinoyl acetonitrile (B52724) with dibromoalkanes. nuph.edu.ua This showcases a method for building upon a dimethylphenyl-containing starting material to create more complex structures.

Preparation of Benzhydryl Ethers

Benzhydryl ethers represent a significant class of this compound derivatives. A study on the electronic effects and reactivity of benzhydrols in the formation of benzhydryl ethers utilized microwave irradiation in a proto-ionic liquid solvent. The synthesis was successful for this compound, showing high conversion to the desired ether products. The data from this study is summarized in the table below.

| Reactant | Alcohol | Product | Conversion to Desired Product (%) |

|---|---|---|---|

| This compound | 1-Propanol | 4,4'-Dimethylbenzhydryl-1-propyl ether | 100 |

| This compound | 2-Propanol | 4,4'-Dimethylbenzhydryl-2-propyl ether | 100 |

| This compound | (-)-Menthol | 4,4'-Dimethylbenzhydryl-menthyl ether | 26 |

The study concluded that the electron-donating methyl groups on the benzhydrol aided in the formation of a stable carbocation intermediate, facilitating the etherification process.

Reaction Mechanisms and Pathways of 4,4 Dimethylbenzhydrol

Mechanistic Studies in Reduction and Oxidation Reactions

In acidic conditions, the reaction of 4,4'-dimethylbenzhydrol is typically initiated by the protonation of the hydroxyl (-OH) group. The lone pair of electrons on the oxygen atom acts as a Lewis base, accepting a proton (H+) from an acid. This conversion of the hydroxyl group into a water molecule (-OH2+) creates a good leaving group.

The stability of the carbocation intermediate is a critical factor determining the facility of reactions proceeding through this pathway. Carbocation stability generally increases with the number of alkyl groups attached to the positively charged carbon. libretexts.org In the case of the bis(4-methylphenyl)methyl cation derived from this compound, the stability is significantly enhanced by several factors.

The primary stabilizing influence comes from the two phenyl groups, which delocalize the positive charge through resonance. The charge is not confined to the central carbon but is spread across the aromatic rings. libretexts.org Furthermore, the two methyl groups at the para positions of the phenyl rings exert a positive inductive (+I) and hyperconjugative effect. ucalgary.ca These electron-donating groups push electron density towards the carbocationic center, further dispersing the positive charge and increasing the intermediate's stability. nih.gov This increased stability makes the formation of the carbocation more favorable compared to unsubstituted benzhydryl cations or those with electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

Table 1: Factors Influencing Carbocation Stability

| Stabilizing Factor | Description | Relevance to this compound Cation |

| Resonance | Delocalization of the positive charge across adjacent pi systems (phenyl rings). | The positive charge is spread over both aromatic rings, significantly stabilizing the intermediate. libretexts.org |

| Inductive Effect | Donation of electron density through sigma bonds by alkyl groups. | The two para-methyl groups are electron-donating, helping to neutralize the positive charge on the benzylic carbon. ucalgary.ca |

| Hyperconjugation | Interaction of the vacant p-orbital of the carbocation with adjacent C-H sigma bonds. | The methyl groups provide C-H bonds that can participate in hyperconjugation, further stabilizing the cation. libretexts.org |

In photochemical reactions, particularly those involving the corresponding ketone (4,4'-dimethylbenzophenone), intermolecular hydrogen atom transfer is a recognized mechanism. nih.govacs.org While this compound itself is the product of such a reduction, its structural analog, benzophenone (B1666685), upon photoexcitation to its triplet state, can abstract a hydrogen atom from a suitable donor molecule. youtube.com This process generates two radical species. For instance, in the photoreduction of 4,4'-dimethylbenzophenone (B146755), it can abstract a hydrogen atom from a donor, leading to the formation of a ketyl radical and a radical derived from the donor. nih.govacs.org The subsequent coupling of two ketyl radicals would yield a pinacol, while reaction with other radicals can lead to various products.

Another key deactivation pathway for the excited triplet state of related p,p'-disubstituted benzophenones is reductive charge transfer quenching. nih.gov In this mechanism, an electron is transferred from a donor molecule to the excited ketone, resulting in the formation of a radical anion (from the ketone) and a radical cation (from the donor). youtube.com This process is a form of self-quenching where one molecule of the benzophenone in its ground state can act as the electron donor to an excited molecule. Studies on 4,4'-dimethylbenzophenone nanocrystals suggest that this self-quenching via a reductive charge transfer mechanism can be a more significant contributor to the decay of the triplet state than intermolecular H-atom transfer, especially when product formation from H-atom transfer is inefficient. nih.govacs.org

This compound can be readily oxidized to its corresponding ketone, 4,4'-dimethylbenzophenone. This is a common transformation for secondary alcohols. Various oxidizing agents can accomplish this conversion, which involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the benzylic carbon.

The oxidation of secondary alcohols like this compound to ketones can be efficiently carried out using chromate-based reagents. One such method involves the use of monochromate (CrO₄²⁻) under phase-transfer catalysis (PTC) conditions. Phase-transfer catalysis is a valuable technique for reactions where the reactants are in different phases (e.g., an aqueous solution of the oxidant and an organic solution of the alcohol).

In this system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (Q⁺X⁻), facilitates the transfer of the oxidizing anion (e.g., HCrO₄⁻) from the aqueous phase to the organic phase where the alcohol is dissolved. The mechanism involves the formation of an ion pair (Q⁺ HCrO₄⁻) that is soluble in the organic solvent. In the organic phase, the chromate (B82759) species forms a chromate ester with the alcohol. The reaction then proceeds via the rate-determining cleavage of the C-H bond at the carbinol carbon, with the assistance of a base, to yield the ketone, 4,4'-dimethylbenzophenone, and a reduced chromium species. The use of PTC allows the reaction to proceed under milder conditions with improved yields. nih.gov

Oxidation Pathways to Corresponding Benzophenones

Photocatalytic Oxidation

Photocatalytic oxidation provides a green chemistry approach for the conversion of alcohols to carbonyl compounds. While specific studies on this compound are not prevalent, the photocatalytic oxidation of its parent compound, benzhydrol, serves as a direct and informative analog. The oxidation of secondary alcohols, like benzhydrol, typically yields ketones. wikipedia.orglibretexts.org

Various photocatalytic systems have been developed for this type of transformation:

Homogeneous Catalysis: A well-studied system employs tris(2,2'-bipyridyl)ruthenium(II) chloride, [Ru(bpy)₃]Cl₂, as a photocatalyst. In the presence of an oxidant and under visible light irradiation, benzhydrol is efficiently converted to benzophenone. This process often involves a chain reaction mechanism. nih.gov

Heterogeneous Catalysis: Semiconductor materials are widely used as heterogeneous photocatalysts. These reactions are initiated by the excitation of the semiconductor by light, leading to the formation of electron-hole pairs that generate reactive oxygen species. wikipedia.org For instance, modified bismuth vanadate (B1173111) (BiVO₄) and titanium dioxide (TiO₂) have been shown to be effective for the selective oxidation of benzylic alcohols under visible light. redalyc.org

Metal-Free Catalysis: Organic dyes and other molecules can also serve as photocatalysts. Riboflavin tetraacetate, for example, has been used for the solvent-free oxidation of benzylic alcohols, including benzhydrol, to their corresponding carbonyl compounds under blue light irradiation. nih.gov Another metal-free system uses N-hydroxyphthalimide (NHPI) with Rose Bengal as a photosensitizer for the aerobic oxidation of benzylic alcohols. rsc.org

The general mechanism for these oxidations involves the generation of highly reactive species (like radicals or excited-state catalysts) upon light absorption, which then abstract a hydrogen atom from the alcohol, leading to the formation of the ketone product, in this case, 4,4'-dimethylbenzophenone.

Oxidation with Alkaline Ferricyanide (B76249)

The oxidation of alcohols using alkaline potassium ferricyanide [K₃Fe(CN)₆] is a classic method, though its effectiveness can vary significantly based on the substrate and reaction conditions. For many simple alcohols, the reaction can be exceedingly slow. benthamopen.com

Research on the oxidation of cyclic secondary alcohols, such as cyclopentanol (B49286) and cyclohexanol, by alkaline ferricyanide shows that the reaction does not proceed to a measurable extent without a catalyst even after extended periods. benthamopen.com However, the addition of a homogeneous catalyst, like rhodium(III) chloride, accelerates the reaction, leading to the formation of the corresponding ketone, which is then further oxidized. benthamopen.com

The mechanism in catalyzed systems is believed to involve the initial oxidation of the secondary alcohol to a ketone by the catalyst. The rate of these reactions often shows a dependence on the concentrations of the alcohol, the hydroxide (B78521) ions, and the catalyst, while being inversely affected by the concentration of the resulting ferrocyanide [Fe(CN)₆]⁴⁻. benthamopen.com

For the oxidation of this compound, it is expected that a catalyst would be necessary for the reaction to proceed at a practical rate. The reaction would yield 4,4'-dimethylbenzophenone.

| Reagent/Catalyst | Reaction Type | Product of this compound Oxidation |

| [Ru(bpy)₃]Cl₂ / Light | Photocatalytic Oxidation | 4,4'-Dimethylbenzophenone |

| TiO₂ / Light | Photocatalytic Oxidation | 4,4'-Dimethylbenzophenone |

| Alkaline K₃Fe(CN)₆ / Catalyst | Chemical Oxidation | 4,4'-Dimethylbenzophenone |

Rearrangement Reactions involving this compound or its Analogs

Overview of Relevant Rearrangement Types in Organic Chemistry

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. unacademy.com Several types are particularly relevant to the structures related to this compound.

Pinacol-Pinacolone Rearrangement: This is the acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol or glycol) to a carbonyl compound. byjus.com The reaction proceeds through protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-migratory shift of an alkyl, aryl, or hydride group to the electron-deficient carbon. unacademy.combyjus.com

Beckmann Rearrangement: Named after Ernst Otto Beckmann, this reaction converts an oxime to an N-substituted amide under acidic conditions. website-files.combyjus.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, which is followed by the migration of the group that is anti-periplanar to the leaving group on the nitrogen atom. website-files.comcareerendeavour.com This rearrangement is highly stereospecific. careerendeavour.com

Sigmatropic Rearrangement: This is a pericyclic reaction in which a sigma (σ) bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. wikipedia.orgstereoelectronics.org These reactions are classified by an order term [i,j], which denotes the number of atoms in the fragments connected by the breaking and forming σ-bond. wikipedia.org Well-known examples include the Cope website-files.comwebsite-files.com and Claisen website-files.comwebsite-files.com rearrangements, as well as unacademy.comcareerendeavour.com and unacademy.comchemistnotes.com hydrogen shifts. chemistrylearner.comyoutube.com

Potential for Pinacol-Pinacolone Type Rearrangements

The classic Pinacol-Pinacolone rearrangement requires a 1,2-diol starting material. byjus.com this compound itself is a secondary alcohol, not a diol, and therefore cannot directly undergo this rearrangement.

However, a diol derived from the related ketone, 4,4'-dimethylbenzophenone, could undergo this reaction. For example, the reductive coupling of 4,4'-dimethylbenzophenone would produce 2,2,3,3-tetrakis(4-methylphenyl)ethane-1,2-diol (a substituted pinacol). Upon treatment with a strong acid, this diol would be expected to undergo a Pinacol-Pinacolone rearrangement.

The mechanism would proceed as follows:

Protonation: One of the hydroxyl groups is protonated by the acid. byjus.com

Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation. byjus.comchemistrysteps.com

1,2-Aryl Shift: A p-tolyl group migrates from the adjacent carbon to the positively charged carbon. The migratory aptitude of different groups generally follows the order: aryl > alkyl. ddugu.ac.in

Deprotonation: The resulting protonated ketone is deprotonated to yield the final pinacolone (B1678379) product. byjus.com

Beckmann and Other Nitrogen-Containing Analog Rearrangements

The Beckmann rearrangement involves the transformation of an oxime into an amide. chemistnotes.com While this compound cannot undergo this reaction, its corresponding ketone, 4,4'-dimethylbenzophenone, can be converted to an oxime, which can then be rearranged.

The process would be:

Oxime Formation: 4,4'-Dimethylbenzophenone reacts with hydroxylamine (B1172632) (NH₂OH) to form 4,4'-dimethylbenzophenone oxime. chemistnotes.com

Rearrangement: The oxime is treated with an acid catalyst (e.g., concentrated sulfuric acid, PCl₅). website-files.comcareerendeavour.com The hydroxyl group is protonated and leaves as water. Simultaneously, one of the p-tolyl groups migrates to the electron-deficient nitrogen atom. chemistnotes.com Because the two aryl groups are identical, only one product is possible.

Hydrolysis: The resulting nitrilium ion is attacked by water, and after tautomerization, it forms the final N-substituted amide product. website-files.comchemistnotes.com

The product of the Beckmann rearrangement of 4,4'-dimethylbenzophenone oxime would be N-(4-methylphenyl)-4-methylbenzamide.

Sigmatropic Rearrangements in Related Systems

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. wikipedia.org Systems related to this compound could be designed to undergo such reactions. For a sigmatropic rearrangement to occur, the diarylmethyl group would need to be attached to a conjugated system, such as a diene or an allyl group.

website-files.comwebsite-files.com Sigmatropic Rearrangements: If this compound were converted into an allyl ether (e.g., an allyl (bis(4-methylphenyl)methyl) ether), this molecule would not be set up for a standard Claisen rearrangement, which requires an allyl vinyl ether. However, related diaryl systems can participate in such rearrangements. The Cope rearrangement involves 1,5-diene substrates. youtube.com A molecule incorporating the bis(4-methylphenyl)methyl group into a 1,5-diene framework could potentially undergo a Cope rearrangement upon heating.

[1,n] Sigmatropic Rearrangements: These reactions typically involve the shift of a hydrogen atom or an alkyl group. stereoelectronics.org For example, a unacademy.comcareerendeavour.com hydrogen shift involves a hydrogen moving across a five-atom π-system. youtube.com A derivative of this compound containing a suitable diene system could potentially undergo such a shift. Flash photolysis studies on 1,1-diarylindenes, which contain a diarylmethyl-like center, have shown they undergo sigmatropic rearrangements to form transient isoindene structures. rsc.org

Formation of Complexes and Adducts

The formation of complexes and adducts is a key aspect of the reactivity of this compound and its related compounds. These interactions can significantly alter the electron density and steric environment around the reactive centers, leading to specific chemical transformations.

Interaction with Lewis Acids (e.g., bis(trichlorotitanium phenoxide))

Lewis acids, defined as electron-pair acceptors, can interact with the oxygen atom of the hydroxyl group in this compound. youtube.comyoutube.com This interaction involves the donation of a lone pair of electrons from the oxygen to an empty orbital of the Lewis acid, forming a coordinate bond. youtube.comsavemyexams.com This coordination makes the hydroxyl group a better leaving group, facilitating various substitution and elimination reactions.

While specific studies detailing the interaction of this compound with bis(trichlorotitanium phenoxide) are not prevalent in the reviewed literature, the general principle of Lewis acid catalysis on benzhydryl alcohols is established. For instance, gold(III) has been shown to be an effective Lewis acid catalyst for the direct amination of benzhydryl alcohols, proceeding under mild conditions. capes.gov.br In this type of reaction, the Lewis acid activates the C-O bond of the alcohol, making it more susceptible to nucleophilic attack.

In a related context, the corresponding ketone, 4,4'-dimethylbenzophenone, reacts with the bidentate Lewis acid bis(trichlorotitanium phenoxide) to form a crystalline complex. This interaction highlights the affinity of the diaryl carbonyl/carbinol system for Lewis acidic reagents. The coordination of a Lewis acid to the carbonyl oxygen of a ketone activates the molecule towards nucleophilic attack or, in the case of this compound, would activate the hydroxyl group.

The table below summarizes the general reactivity of benzhydryl alcohols with Lewis acids.

| Reactant Class | Lewis Acid Type | Resulting Interaction/Reaction |

| Benzhydryl Alcohols | Gold(III) Chloride | Catalyzes direct amination |

| Benzhydryl Alcohols | General Lewis Acids | Activation of the hydroxyl group, facilitating substitution |

Ketyl Formation and Reactivity

A ketyl is a radical anion formed by the one-electron reduction of a ketone. Therefore, for this compound to form a ketyl, it must first be oxidized to its corresponding ketone, 4,4'-dimethylbenzophenone. This oxidation can be achieved using various standard oxidizing agents.

Once 4,4'-dimethylbenzophenone is formed, it can undergo a one-electron reduction to generate the 4,4'-dimethylbenzophenone ketyl radical. This reduction is typically accomplished using alkali metals such as sodium or potassium in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting ketyl radical is a deeply colored species, often blue or purple, and is resonance-stabilized.

The reactivity of the 4,4'-dimethylbenzophenone ketyl radical is diverse. These radicals can act as potent reducing agents themselves. For instance, potassium-benzophenone ketyl is utilized in the preparation of certain organoiron compounds. They are also known to react readily with water and oxygen.

Furthermore, the photochemistry of ketyl radicals has been a subject of study. Upon excitation with light, ketyl radicals can enter an excited state with significantly different reactivity compared to their ground state. For example, the excited state of the diphenylketyl radical has been shown to react primarily through electron transfer processes, with reaction rates several orders of magnitude greater than the ground state. researchgate.net Studies on 4,4'-dimethoxybenzophenone (B177193) ketyl radical have revealed dual intermolecular electron transfer pathways from its excited state. nih.gov

The characteristics and reactivity of the 4,4'-dimethylbenzophenone ketyl radical are summarized in the table below.

| Property | Description |

| Formation | One-electron reduction of 4,4'-dimethylbenzophenone. |

| Reagents for Formation | Alkali metals (e.g., sodium, potassium) in aprotic solvents (e.g., THF). |

| Physical Property | Forms a deeply colored solution (typically blue or purple). |

| Reactivity | Acts as a reducing agent; reacts with water and oxygen. |

| Photochemistry | Can be excited to a more reactive state, primarily undergoing electron transfer. |

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying ketyl radicals, providing information about their electronic structure and environment. rsc.org

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR for Structural Elucidation and Quantification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4,4'-Dimethylbenzhydrol, distinct signals correspond to the different proton environments within the molecule.

The aromatic protons on the two phenyl rings typically appear as a multiplet in the downfield region of the spectrum. Due to the symmetry of the molecule, the four protons on each ring are chemically equivalent, simplifying the spectrum. docbrown.info The methyl protons of the two CH₃ groups give rise to a sharp singlet, as they are equivalent and have no adjacent protons to cause splitting. docbrown.info The single proton of the hydroxyl (-OH) group and the proton on the central carbon (benzhydrylic proton) also produce characteristic signals. The chemical shift of the hydroxyl proton can vary depending on factors like solvent and concentration. The integration of these signals provides a quantitative ratio of the protons in each unique environment, confirming the molecular structure. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~7.0-7.3 | Multiplet | 8H |

| Benzhydrylic (CH-OH) | ~5.7 | Singlet | 1H |

| Methyl (CH₃) | ~2.3 | Singlet | 6H |

| Hydroxyl (OH) | Variable | Singlet | 1H |

Note: Predicted values are based on typical chemical shift ranges and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Unlike ¹H NMR, peak splitting is not typically observed in standard ¹³C NMR spectra, resulting in a spectrum where each unique carbon atom gives a single peak. compoundchem.com

For this compound, the ¹³C NMR spectrum will show distinct signals for the different carbon environments. Due to the molecule's symmetry, there are fewer signals than the total number of carbon atoms. The carbons of the two methyl groups will produce a single signal in the aliphatic region of the spectrum. The aromatic carbons will give rise to several signals in the downfield region, with the carbons directly attached to the methyl groups and the central carbon having distinct chemical shifts from the other aromatic carbons. oregonstate.edu The carbon atom of the C-OH group (benzhydrylic carbon) will also have a characteristic chemical shift. The symmetry of 1,4-disubstituted benzene (B151609) rings results in fewer than six signals for the aromatic carbons. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | ~21 |

| Benzhydrylic (CH-OH) | ~75 |

| Aromatic (C-CH₃) | ~137 |

| Aromatic (C-H) | ~129 |

| Aromatic (C-H) | ~127 |

| Aromatic (C-CHOH) | ~142 |

Note: Predicted values are based on typical chemical shift ranges and may vary based on solvent and experimental conditions.

Other NMR Techniques for Advanced Structural Information

Beyond standard 1D ¹H and ¹³C NMR, a variety of advanced 2D NMR techniques can provide further structural details and confirm assignments for complex molecules. researchgate.net These techniques are particularly useful for unambiguously assigning proton and carbon signals, especially in cases of spectral overlap. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify adjacent protons in the molecular structure. wiley.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different parts of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which can help to determine the three-dimensional structure of the molecule.

These advanced NMR methods, while not always necessary for a relatively simple molecule like this compound, are invaluable tools in the structural characterization of more complex derivatives or for resolving any ambiguities in the 1D spectra. wiley.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a typical GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum for this compound will show a molecular ion peak corresponding to its molecular weight. nih.gov Additionally, a characteristic fragmentation pattern will be observed as the molecule breaks apart in a predictable way. This fragmentation pattern serves as a "fingerprint" that can be used to confirm the identity of the compound by comparing it to known spectra in a database. nih.gov GC-MS is also highly effective for assessing the purity of a sample, as any impurities will be separated by the GC and can be individually identified by their mass spectra. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov Unlike standard MS, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov

For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₁₆O, by measuring its exact mass with a high degree of precision. nih.gov This level of accuracy is crucial for confirming the identity of newly synthesized compounds and for providing unequivocal evidence of the elemental composition in research publications and patent applications.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the molecular structure of this compound by examining the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. heraldopenaccess.us When a sample of this compound is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, corresponding to their vibrational modes. This absorption pattern creates a unique spectral fingerprint. The FTIR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the aromatic rings. nih.gov

The O-H stretching vibration typically appears as a broad band in the region of 3600-3200 cm⁻¹, a hallmark of alcohol compounds. The C-H stretching vibrations from the aromatic rings and the methyl groups are observed in the 3100-2850 cm⁻¹ region. heraldopenaccess.us Specifically, aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below this value. heraldopenaccess.us Further, the C-O stretching vibration of the secondary alcohol group gives rise to a strong band in the 1200-1000 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Methyl (-CH₃) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

Note: The exact positions of the peaks can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the compound. nih.gov

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about molecular vibrations. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for characterizing the carbon skeleton of this compound. The technique involves illuminating the sample with a monochromatic laser and analyzing the inelastically scattered light. The resulting Raman shifts correspond to the vibrational modes of the molecule, offering a unique "fingerprint." nih.gov

For this compound, key Raman signals include the aromatic ring breathing modes, which produce sharp, intense peaks, and the C-H bending and stretching vibrations. rsc.org The symmetry of the two para-substituted methyl groups on the phenyl rings results in characteristic and easily identifiable Raman signals. nih.gov Data for this compound has been recorded using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretch |

| ~2920 | Methyl C-H Stretch |

| ~1615 | Aromatic Ring C=C Stretch |

| ~1200 | C-C Stretch (inter-ring) |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides invaluable data on crystal structure, phase, and packing.

For this compound, an SCXRD analysis would provide definitive information on:

Molecular Conformation: The dihedral angle between the two phenyl rings and the orientation of the hydroxyl group.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding from the hydroxyl group.

Absolute Stereochemistry: If a chiral resolution were performed, SCXRD could determine the absolute configuration of the enantiomers.

While a specific published crystal structure for this compound was not identified in the search, the technique remains the most powerful tool for such a detailed structural elucidation. mdpi.com

Table 3: Potential Crystallographic Data from SCXRD Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Z Value | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between atoms |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze bulk crystalline materials. units.it Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. icdd.com

PXRD is crucial for:

Phase Identification: Comparing the experimental pattern to a database to confirm the identity of the compound.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of this compound, which may have different physical properties.

Purity Assessment: Detecting the presence of crystalline impurities.

The technique is fundamental in pharmaceutical sciences for ensuring the correct and consistent form of a drug substance is used. units.it

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For this compound, chromatographic methods are essential for purification, isolation, and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the compound's differential partitioning between the two phases. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like a methanol (B129727)/water or acetonitrile (B52724)/water mixture), is typically effective for a molecule of this polarity.

Gas Chromatography is suitable for thermally stable and volatile compounds. This compound can be analyzed by GC, often after derivatization of the hydroxyl group to increase its volatility. The sample is vaporized and carried by an inert gas (mobile phase) through a column, and separation is based on the compound's boiling point and interactions with the stationary phase.

Table 4: Typical Chromatographic Methods for Analysis of this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV (at ~225 nm) |

| GC | Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and quantifying any related impurities. amazonaws.com A robust reverse-phase HPLC (RP-HPLC) method is typically developed and validated to ensure the quality of the compound. e-nps.or.krnih.govresearchgate.net

Research Findings:

A suitable RP-HPLC method for purity analysis of this compound would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the composition optimized to achieve the best separation of the main compound from its potential impurities. nih.gov For instance, a gradient elution might be employed to resolve both early and late-eluting impurities effectively. UV detection is commonly used, with the wavelength selected based on the UV absorbance profile of this compound.

Validation of the HPLC method according to ICH guidelines is crucial and would include parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov The specificity of the method ensures that the peak for this compound is free from interference from impurities or degradation products. Linearity would be established across a range of concentrations to demonstrate a direct relationship between detector response and concentration. Accuracy is determined by recovery studies, while precision is assessed through repeatability and intermediate precision tests. e-nps.or.kr

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the HPLC analysis of a benzhydrol-type compound. Method optimization would be required for specific applications.

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Metabolite Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chromatography technique, offering advantages in terms of speed, efficiency, and reduced organic solvent consumption. selvita.comchromatographytoday.com It is particularly valuable for the chiral separation of enantiomers and for the analysis of metabolites. researchgate.netnih.gov

Research Findings:

Chiral Separations: Since this compound possesses a chiral center at the carbinol carbon, it exists as a pair of enantiomers. SFC is an excellent technique for resolving these enantiomers. selvita.comchromatographyonline.comchromatographyonline.comnih.gov The separation is typically performed on a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose. chromatographyonline.com The mobile phase usually consists of supercritical carbon dioxide (CO₂) as the main component, with a small amount of an organic modifier, like methanol or ethanol (B145695), to modulate the polarity and improve peak shape and resolution. chromatographytoday.comchromatographyonline.com The ability of SFC to achieve rapid, high-resolution separations makes it ideal for high-throughput screening of chiral catalysts or for the quality control of enantiomerically enriched this compound. chromatographyonline.com

Metabolite Analysis: In drug development, understanding the metabolic fate of a compound is critical. SFC coupled with mass spectrometry (SFC-MS) is a highly effective platform for identifying and quantifying metabolites. researchgate.netnih.govresearchgate.net The low viscosity and high diffusivity of supercritical CO₂ allow for fast separations, while the MS detector provides the sensitivity and specificity needed to identify metabolites in complex biological matrices. nih.gov For this compound, potential metabolites could include oxidized or conjugated derivatives. An SFC-MS method would be developed to separate the parent compound from its metabolites, with the mass spectrometer providing mass-to-charge ratio information to help elucidate the structures of the metabolic products. researchgate.nettandfonline.com

Table 2: Representative SFC Conditions for Chiral Separation of Benzhydrol Analogs

| Parameter | Condition |

| Column | Chiralpak IA (Amylose-based CSP) |

| Mobile Phase | CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 230 nm |

These conditions are representative for the chiral separation of benzhydrol-type compounds and would serve as a starting point for the specific analysis of this compound enantiomers.

Other Advanced Characterization Methods

Beyond chromatography, a range of other advanced analytical techniques provides deeper insights into the electronic structure, potential reactive intermediates, and formulation properties of this compound.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Research Findings:

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic rings. The benzene rings contain π electrons that can undergo π → π* transitions. The presence of the methyl and hydroxyl substituents will influence the exact position and intensity of these absorption maxima (λmax). For benzhydrol, the parent compound, characteristic absorption bands are observed in the UV region. nist.gov The addition of the two methyl groups in this compound is expected to cause a slight red shift (bathochromic shift) in the absorption maxima due to their electron-donating effect. In a strongly acidic medium like sulfuric acid, protonation of the hydroxyl group can lead to the formation of a carbocation, resulting in a significant color change and a shift of the absorption maximum to the visible region.

Table 3: Expected UV-Vis Absorption Data for this compound in a Neutral Solvent

| Transition Type | Expected λmax (nm) | Solvent |

| π → π | ~220-230 nm | Ethanol or Hexane |

| π → π (fine structure) | ~260-270 nm | Ethanol or Hexane |

This table provides estimated absorption maxima based on the structure of this compound and data for analogous compounds. Actual values would need to be determined experimentally. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. wikipedia.org In the context of this compound, EPR can be used to study radical intermediates that may form during its synthesis, degradation, or in certain chemical reactions.

Research Findings:

The hydroxyl group of this compound can be a site for radical formation. For example, under oxidative conditions, a 1-hydroxyethyl radical could potentially be formed. nih.gov EPR spectroscopy, often in conjunction with a technique called spin trapping, can be used to detect and identify such short-lived radical species. wikipedia.org In spin trapping, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be readily detected by EPR. wikipedia.org The resulting EPR spectrum provides information about the structure of the trapped radical through the hyperfine coupling constants. The formation of a triarylmethyl radical from a related compound has been studied using EPR, providing a basis for investigating similar radical species that could be derived from this compound. nih.govresearchgate.netnih.govresearchgate.net

Table 4: Hypothetical EPR Study of a Radical Intermediate from this compound

| Parameter | Description |

| Technique | EPR with Spin Trapping |

| Spin Trap | Phenyl N-tert-butylnitrone (PBN) or 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) |

| Radical Source | Chemical oxidation or photolysis of this compound |

| Expected Observation | An EPR spectrum characteristic of the spin adduct of the 4,4'-Dimethylbenzhydryl radical. |

| Data Analysis | Determination of g-factor and hyperfine coupling constants to identify the radical structure. |

This table outlines a conceptual approach for the EPR investigation of radical intermediates of this compound.

Advanced Rheometry for Flow Properties of Formulations

For this compound to be used in a liquid or semi-solid formulation, its rheological properties are of paramount importance. thermofisher.com Rheometry is the study of the flow of matter, primarily in a liquid state, but also as "soft solids". azom.com

Research Findings:

The rheological behavior of a formulation containing this compound would be highly dependent on the concentration of the compound, the nature of the solvent or vehicle, and the presence of any excipients. pharmapproach.comlongdom.orgmalvernpanalytical.com An advanced rheometer can be used to measure properties such as viscosity as a function of shear rate, yield stress, and viscoelasticity. For a suspension formulation, one might desire shear-thinning behavior, where the viscosity decreases at higher shear rates, facilitating processes like pouring or injection, while maintaining high viscosity at rest to prevent sedimentation. thermofisher.com The choice of suspending agents and stabilizers would be critical in achieving the desired rheological profile. longdom.org

Table 5: Key Rheological Parameters for a Hypothetical this compound Suspension

| Rheological Parameter | Significance in Formulation |

| Viscosity at Low Shear | Indicates storage stability and resistance to sedimentation. |

| Viscosity at High Shear | Relates to processability (e.g., pumping, filling) and application (e.g., spreadability, injectability). |

| Yield Stress | The minimum stress required to initiate flow; important for preventing sedimentation. |

| Thixotropy | Time-dependent shear thinning behavior; desirable for recovery of structure after shear. |

This table highlights important rheological properties to be characterized for a formulation of this compound.

Particle Sizing and Zeta Potential (DLS, Laser Diffraction) for Nanocrystalline Suspensions

If this compound is formulated as a nanocrystalline suspension to improve its dissolution rate and bioavailability, then characterization of particle size and surface charge is essential for ensuring the stability and performance of the formulation.

Research Findings:

Particle Sizing: Techniques such as Dynamic Light Scattering (DLS) and Laser Diffraction are used to measure the particle size distribution of the nanocrystals. DLS is suitable for sub-micron particles and measures the hydrodynamic diameter, while laser diffraction can measure a broader range of sizes. A narrow particle size distribution is generally desirable to prevent phenomena like Ostwald ripening, which can lead to crystal growth and instability. nih.gov

Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. bioline.org.brresearchgate.net A high absolute zeta potential (typically > ±30 mV) is indicative of good physical stability, as the electrostatic repulsion between particles prevents them from aggregating. nih.govbioline.org.brresearchgate.net The zeta potential is influenced by the pH of the suspension and the presence of stabilizers, such as surfactants and polymers, which adsorb to the particle surface. nih.gov

Table 6: Target Characteristics for a Stable this compound Nanocrystalline Suspension

| Parameter | Technique | Target Value | Rationale |

| Mean Particle Size | DLS / Laser Diffraction | < 500 nm | To enhance dissolution rate and bioavailability. |

| Polydispersity Index (PDI) | DLS | < 0.3 | Indicates a narrow and uniform particle size distribution. nih.gov |

| Zeta Potential | Electrophoretic Light Scattering | > |±30 mV| | Ensures electrostatic stabilization and prevents particle aggregation. nih.gov |

This table outlines the key particle characteristics for the development of a stable nanocrystalline suspension of this compound.

Optical Tensiometry for Surface Activity

Optical tensiometry is a powerful technique for characterizing the interfacial properties of liquids and solids. dynetesting.com It measures parameters such as surface tension and contact angle, which are crucial for understanding the wettability, adsorption, and surface free energy of a material. mdpi.comnanoscience.com While direct experimental data on the surface activity of this compound is not extensively documented in publicly available literature, the principles of optical tensiometry can be applied to investigate its behavior in solution.

A key application of optical tensiometry would be to determine the critical micelle concentration (CMC) of this compound in various solvents, should it exhibit surfactant-like properties. dynetesting.com By measuring the surface tension of a series of solutions with increasing concentrations of the compound, a plot of surface tension versus concentration can be generated. The point at which the surface tension ceases to decrease significantly with increasing concentration corresponds to the CMC. This information is vital for applications where the compound is used in formulations or at interfaces.

Hypothetical Research Findings:

A hypothetical study on the surface activity of this compound could involve preparing solutions in a suitable organic solvent and measuring the surface tension using the pendant drop or Wilhelmy plate method. dynetesting.com The data could reveal whether this compound preferentially adsorbs at the liquid-air interface, thereby reducing the surface tension.

Table 1: Hypothetical Surface Tension Data for this compound in an Organic Solvent

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0.0001 | 25.0 |

| 0.0005 | 24.5 |

| 0.001 | 23.8 |

| 0.005 | 22.1 |

| 0.01 | 21.0 |

| 0.05 | 20.9 |

| 0.1 | 20.9 |

This table is interactive. Users can sort the data by clicking on the column headers.

In this hypothetical dataset, the surface tension decreases as the concentration of this compound increases, up to a concentration of 0.01 mol/L. Beyond this point, the surface tension remains relatively constant, suggesting the formation of aggregates or micelles in the bulk solution and saturation of the surface. This would indicate a CMC of approximately 0.01 mol/L for this compound in the chosen solvent. Such findings would be crucial for understanding its behavior in applications like polymer chemistry and cosmetic formulations, where it is suggested to act as a stabilizer. chemimpex.com

Morphological Characterization (TEM, HRTEM, AFM)

The morphology of a compound, particularly in its solid state, can significantly influence its physical and chemical properties. Techniques such as Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM), and Atomic Force Microscopy (AFM) are indispensable for visualizing the structure of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM):

Hypothetical Research Findings:

A research study employing TEM could reveal that this compound crystallizes in a specific habit, for instance, as prismatic or needle-like crystals. HRTEM analysis of these crystals could then provide images of the molecular packing, confirming the crystal system and space group determined by X-ray diffraction. It might also reveal the presence of stacking faults or grain boundaries within the crystalline material, which could impact its bulk properties.

Atomic Force Microscopy (AFM):